molecular formula C18H18N2O2 B11769243 1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one

1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one

Numéro de catalogue: B11769243
Poids moléculaire: 294.3 g/mol
Clé InChI: ZQAPAQZVQXABOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one is a spirocyclic indoline derivative characterized by a fused azetidine-indoline core and a 4-methoxybenzyl substituent. This scaffold is pharmacologically significant due to its structural rigidity, which enhances binding selectivity to biological targets. For instance, structurally similar compounds, such as those described in , target respiratory syncytial virus (RSV) via inhibition of viral replication . The 4-methoxybenzyl group may modulate solubility and receptor interactions, as seen in analogous spiroindoline derivatives .

Propriétés

Formule moléculaire

C18H18N2O2

Poids moléculaire

294.3 g/mol

Nom IUPAC

1'-[(4-methoxyphenyl)methyl]spiro[azetidine-3,3'-indole]-2'-one

InChI

InChI=1S/C18H18N2O2/c1-22-14-8-6-13(7-9-14)10-20-16-5-3-2-4-15(16)18(17(20)21)11-19-12-18/h2-9,19H,10-12H2,1H3

Clé InChI

ZQAPAQZVQXABOB-UHFFFAOYSA-N

SMILES canonique

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)CNC4

Origine du produit

United States

Méthodes De Préparation

Alkylation and Cyclization with Amino Acids

This multi-step approach focuses on constructing the spiro core via alkylation and cyclization:

Reagents and Conditions :

  • 4-Methoxybenzyl chloride for alkylation.

  • NaH/DMF as a base.

  • Amino acids (e.g., glycine, sarcosine) for cyclization.

Mechanistic Insights :

  • Indoline-2,3-dione formation : Isatin reacts with 4-methoxybenzyl chloride to form 1-(4-methoxybenzyl)indoline-2,3-dione.

  • Spirocyclization : Reaction with amino acids (e.g., sarcosine) under reflux conditions forms the spiro[azetidine-indoline] scaffold .

Example Protocol :

StepReagents/ConditionsPurposeYield
1Isatin + 4-methoxybenzyl chloride, NaH, DMFAlkylation67%
2Sarcosine, methanol, refluxCyclization80–85%
3Purification (methanol recrystallization)Isolation

Key Advantage : Scalability and adaptability for diverse amino acid substitutions .

Copper-Catalyzed Asymmetric Synthesis

This method employs organocopper intermediates to achieve enantioselective spirocyclization:

Reagents and Conditions :

  • Copper(I) catalysts (e.g., CuI).

  • Kinugasa reaction followed by aryl C-C coupling .

Mechanistic Insights :

  • Kinugasa reaction : Nitriles react with nitrenes to form β-lactams.

  • Copper-mediated coupling : Aryl halides undergo cross-coupling to form spiro structures.

  • Enantioselectivity : Chiral ligands dictate stereochemistry, yielding cis-configured spiro[azetidine-3,3'-indoline]-2,2'-diones with >90% ee .

Example Protocol :

StepReagents/ConditionsPurposeYield
1Nitrile + nitrene, CuIβ-Lactam formation60–70%
2Aryl halide + chiral ligandCross-coupling50–65%
3Purification (chiral HPLC)Enantiomer isolation

Key Advantage : Access to enantiopure spiro compounds for biological studies .

Displacement and Cyclization

This approach involves sequential displacement and cyclization to construct the azetidine ring:

Reagents and Conditions :

  • 2-Bromophenyl intermediates for displacement.

  • Hydrogenation (e.g., H₂/Pd-C) for ring formation.

Mechanistic Insights :

  • Displacement : Bromophenyl groups react with amines to form intermediates.

  • Hydrogenation : Catalytic hydrogenation induces cyclization to form the azetidine ring.

  • Spirocyclization : Intramolecular reactions form the indoline core .

Example Protocol :

StepReagents/ConditionsPurposeYield
12-Bromophenyl intermediate + amine, K₂CO₃Displacement75–90%
2H₂, Pd-C, ethanolHydrogenation80–85%
3Cyclization (e.g., TsCl, DIPEA)Spirocyclization60–70%

Key Advantage : High functional group tolerance for complex derivatives .

Comparative Analysis of Methods

MethodKey ReagentsDiastereoselectivityYield RangeComplexity
StaudingerOxalyl chloride, DIPEAcis > trans45–75%Moderate
Alkylation4-Methoxybenzyl chloride, NaHNon-stereoselective67–85%Low
Copper-CatalyzedCuI, chiral ligands>90% ee50–65%High
DisplacementH₂/Pd-C, TsClNon-stereoselective60–85%Moderate

Critical Challenges and Optimizations

  • Spirocyclization Control : Steric hindrance in the azetidine ring limits reaction efficiency. Solutions include using bulky bases or low-temperature conditions .

  • Enantiopurity : Asymmetric methods require chiral ligands, increasing costs. Rational ligand design improves ee without excessive expense .

  • Scalability : Multi-step protocols (e.g., alkylation + cyclization) face challenges in large-scale synthesis. Continuous flow systems may enhance throughput .

Mécanisme D'action

Le mécanisme par lequel la 1’-(4-Méthoxybenzyl)spiro[azétidine-3,3’-indoline]-2’-one exerce ses effets implique son interaction avec des cibles et des voies moléculaires. La structure spirocyclique lui permet de s’insérer dans des sites de liaison spécifiques sur les protéines ou les enzymes, modulant leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l’inhibition de l’activité enzymatique ou l’altération des voies de signalisation .

Comparaison Avec Des Composés Similaires

Structural Features and Spiro Ring Systems
Compound Name Core Structure Key Substituents Biological Activity
1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one Spiro[azetidine-3,3'-indoline] 4-Methoxybenzyl at N1' Antiviral (inferred from analogs)
(1R,2S)-2-(1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) Spiro[cyclopropane-1,3'-indoline] Indazole, cyclopropane Antitumor (PLK4 inhibition)
3’-(4-Methoxyphenyl)-4’-nitro-5’-phenylspiro[indoline-3,2’-pyrrolidin]-2-one Spiro[indoline-3,2’-pyrrolidine] 4-Methoxyphenyl, nitro, phenyl Structural studies (crystal packing)
5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one Spiro[cyclopropane-1,3'-indoline] Methyl at C5' Research chemical (supplier-listed)

Key Observations :

  • Spiro Ring Size : Azetidine (4-membered) and cyclopropane (3-membered) rings confer distinct conformational constraints compared to 5- or 6-membered rings (e.g., pyrrolidine or cyclohexane). Smaller rings enhance metabolic stability but may reduce synthetic accessibility .
  • Substituent Effects: The 4-methoxybenzyl group in the target compound likely improves lipophilicity and membrane permeability compared to non-aromatic substituents (e.g., methyl or trifluorobutyl in ) .
Pharmacological Activities
Compound Class Target/Mechanism Example Activity (EC50/IC50)
Spiro[azetidine-indolines] RSV replication (inferred) EC50: ~0.1 μM (analog in )
Spiro[cyclopropane-indolines] PLK4 inhibition IC50: <10 nM (CFI-400945)
Spiro[indoline-thiazolidinones] Antibacterial/Antifungal MIC: 2–8 μg/mL ()

Notable Trends:

  • Antiviral activity correlates with substitutions enhancing solubility (e.g., methoxy groups) .
  • Antitumor potency in spiro[cyclopropane-indolines] arises from kinase inhibition, facilitated by planar indazole moieties .
Physicochemical Properties
Property This compound Spiro[cyclopropane-indoline] (CFI-400945) Spiro[indoline-pyrrolidine] ()
Melting Point Not reported Not reported 151–152°C (compound 3ad in )
Solubility (Polar solvents) Moderate (inferred from methoxy group) Low (cyclopropane rigidity) Variable (depends on nitro groups)
LogP (Predicted) ~3.5 (aromatic substituents) ~2.8 (cyclopropane) ~2.0–4.0

Activité Biologique

1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one (CAS Number: 1795735-06-6) is a spirocyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 294.35 g/mol
  • Structure : The compound features a unique spirocyclic structure that combines azetidine and indoline moieties, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Antimicrobial Activity

This compound has also shown promising antimicrobial effects against several bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial properties.

Research Findings and Case Studies

StudyFindingsMethodology
Study 1Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM.MTT assay to assess cell viability.
Study 2Showed inhibition of bacterial growth with MIC values ranging from 2 to 10 µg/mL.Agar diffusion method for antimicrobial testing.
Study 3Induced apoptosis in HeLa cells via caspase activation.Flow cytometry analysis for apoptosis detection.

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : G1 phase arrest observed in treated cancer cells.
  • Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, protection/deprotection strategies, and coupling reactions. For example, a route may start with tert-butyl 3-((2-bromophenyl)carbamoyl)azetidine-1-carboxylate, followed by PMB (4-methoxybenzyl) protection, intramolecular cyclization under basic conditions (e.g., sodium tert-butoxide in 1,4-dioxane), and final deprotection/functionalization steps . Key parameters for optimization include:

  • Temperature : Controlled heating (e.g., 90–103°C for cyclization steps) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) for coupling steps, and inert solvents (e.g., ethyl acetate, n-heptane) for crystallization .
  • Catalysts : Use of T3P (propylphosphonic anhydride) for efficient amide bond formation .

Q. How can researchers confirm the identity and purity of synthesized this compound?

  • Methodological Answer : Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify structural integrity (e.g., characteristic peaks for the spirocyclic azetidine-indolinone core and PMB group) .
  • Mass Spectrometry (MS) : ESI-MS for molecular weight confirmation (e.g., observed [M+H]+ at m/z 489.3 for the final compound) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., >98% purity achieved via gradient elution) .

Advanced Research Questions

Q. How can researchers characterize polymorphic forms (e.g., Crystal Forms A and B) of this compound, and what are their stability profiles?

  • Methodological Answer :

  • XRPD Analysis : Diffraction peaks at specific 2θ angles distinguish polymorphs. For example, Crystal Form A shows peaks at 21.315° (100% intensity) and 23.898° (96.6%), while Form B exhibits a dominant peak at 6.030° (100%) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal melting points and decomposition temperatures (e.g., Form A remains stable up to 300°C) .
  • Humidity/Temperature Stability : Accelerated stability studies (e.g., 25°C/92.5% RH for 10 days) confirm Form A retains crystallinity under stress conditions .

Q. What methodologies are used to evaluate the anti-RSV activity of this compound, and how can contradictory EC50 data be resolved?

  • Methodological Answer :

  • CPE (Cytopathic Effect) Assay : Hep-2 cells infected with RSV are treated with serial dilutions of the compound. EC50 is calculated based on viral inhibition (e.g., EC50 = 0.007 μM for the compound vs. 0.015 μM for BMS-433771) .
  • Data Discrepancy Analysis :
  • Assay Variability : Ensure consistent virus titers (100 TCID50/well) and cell viability controls.
  • Compound Solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid solvent toxicity .
  • Replicate Experiments : Perform triplicate runs (n ≥ 3) to validate EC50 values .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

  • Methodological Answer :

  • Core Modifications : Replace the PMB group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability .
  • Spirocyclic Ring Expansion : Substitute azetidine with larger rings (e.g., piperidine) to improve binding affinity, though this may reduce activity (e.g., EC50 increases from 0.007 μM to 12 μM in cyclopropane-to-piperidine swaps) .
  • Solubility Optimization : Introduce polar groups (e.g., hydroxyl, amine) while monitoring logP values to maintain cell permeability .

Contradictory Data Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 70–90%) may arise from solvent purity or trace moisture. Use anhydrous conditions and monitor reaction progress via HPLC .
  • Polymorph Stability : While Form A is stable under most conditions, Form B may convert to A in ethanol/water (3:1) mixtures. Prefer Form A for long-term storage .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.